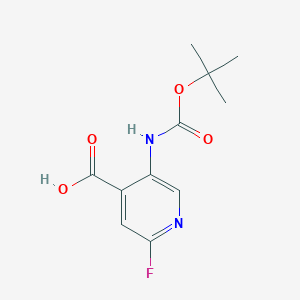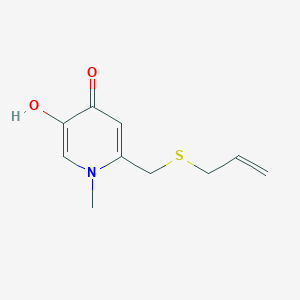
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to bind to metal ions and prevent them from interacting with amyloid-beta and other proteins that are involved in the pathogenesis of neurological disorders. By reducing the levels of metal ions in the brain, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one may be able to reduce the aggregation of amyloid-beta and other proteins, which can lead to improved cognitive and motor function.
Biochemische Und Physiologische Effekte
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it has been extensively studied and has a well-established mechanism of action. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it may not be effective in all neurological disorders. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to be effective in Alzheimer's disease, Huntington's disease, and Parkinson's disease, but it may not be effective in other neurological disorders.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one. One direction is to investigate its potential therapeutic effects in other neurological disorders such as amyotrophic lateral sclerosis and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one and to optimize its dosing and administration.
Synthesemethoden
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is a synthetic compound that can be produced through a multistep process. The first step involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form 2-pyridinecarboxamide. The second step involves the reaction of 2-pyridinecarboxamide with prop-2-enylsulfanyl chloride to form 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide. The final step involves the reaction of 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide with sodium hydroxide and hydrogen peroxide to form 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been extensively studied for its potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function in animal models and clinical trials. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function in animal models. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function in animal models.
Eigenschaften
CAS-Nummer |
181647-47-2 |
|---|---|
Produktname |
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one |
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
5-hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one |
InChI |
InChI=1S/C10H13NO2S/c1-3-4-14-7-8-5-9(12)10(13)6-11(8)2/h3,5-6,13H,1,4,7H2,2H3 |
InChI-Schlüssel |
HWJTYYFLGIJDED-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=O)C=C1CSCC=C)O |
Kanonische SMILES |
CN1C=C(C(=O)C=C1CSCC=C)O |
Synonyme |
4(1H)-Pyridinone, 5-hydroxy-1-methyl-2-[(2-propenylthio)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





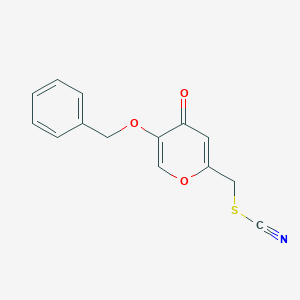
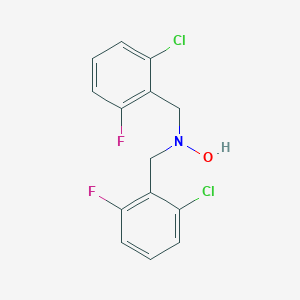
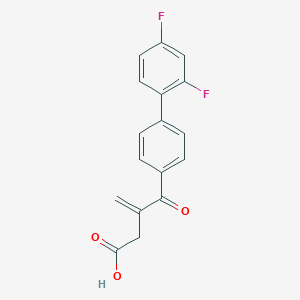
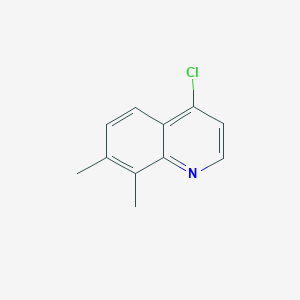
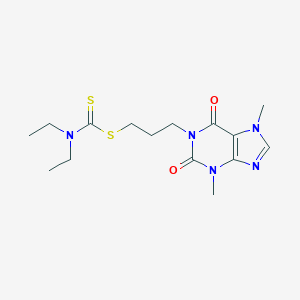
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
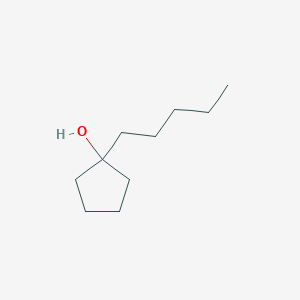
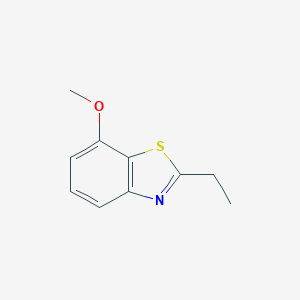
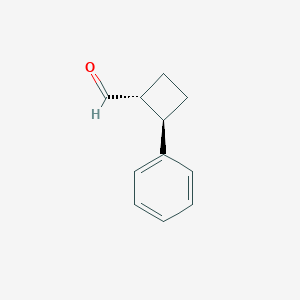
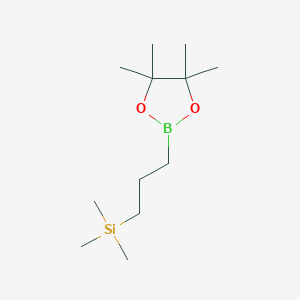
![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)
